

Galanin (1-19) vs Galanin (1-16): Biological Potency & Receptor Selectivity Guide

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Compound of Interest

Compound Name: Galanin (1-19) (human)

Cat. No.: B612676

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Executive Summary

This guide provides a technical comparison between Galanin (1-19) and Galanin (1-16), two N-terminal fragments of the neuropeptide Galanin.[1] While both fragments retain high affinity for GalR1 and GalR2 receptors, they diverge critically in their interaction with GalR3.[2]

The Core Distinction:

- Galanin (1-16): Acts as a GalR1/GalR2 agonist but exhibits significantly reduced or negligible affinity for GalR3. It is a standard tool for isolating GalR1/R2 effects from GalR3-mediated signaling.
- Galanin (1-19): Retains the critical 17-19 amino acid motif required for GalR3 recognition.[3] Consequently, it behaves more like the full-length peptide (Galanin 1-29/30), acting as a pan-agonist across all three subtypes.

Molecular Characteristics & Sequence Analysis[1][4][5]

The biological activity of Galanin resides primarily in its conserved N-terminal region. However, the C-terminal cutoff point determines receptor subtype selectivity.

Feature	Galanin (1-16)	Galanin (1-19)
Sequence (Human)	GWTLNSAGYLLGPHAI	GWTLNSAGYLLGPHAIGNH
Length	16 Amino Acids	19 Amino Acids
Molecular Weight	~1657 Da	~1964 Da
Key Structural Motif	Contains the N-terminal pharmacophore (Trp2, Asn5, Tyr9).[4]	Contains the pharmacophore + GalR3 binding epitope (17-19).
Physiological Role	Synthetic/Degradation fragment.[5]	Extended fragment; mimics full-length binding profile.

Structural Insight: The first 15 amino acids are highly conserved across species.[4] Residues Trp2, Asn5, and Tyr9 are essential for binding to all receptors. The residues Gly17-Asn18-His19 (present only in 1-19) are the structural determinants for GalR3 binding.

Biological Potency & Receptor Selectivity Profile[2] [8][9][10][11][12]

The following data summarizes the binding affinity (

or

) and functional potency (

) of these fragments.

Comparative Potency Table

Receptor Subtype	Signaling Pathway	Galanin (1-16) Potency	Galanin (1-19) Potency	Interpretation
GalR1	(cAMP)	High (nM)	High (nM)	Both are potent agonists.
GalR2	(IP /Ca)	High (nM)	High (nM)	Both are potent agonists.
GalR3	(cAMP)	Low / Negligible	High (Similar to full length)	CRITICAL DIFFERENCE: GalR3 requires residues 17-19 for high-affinity binding.[6]

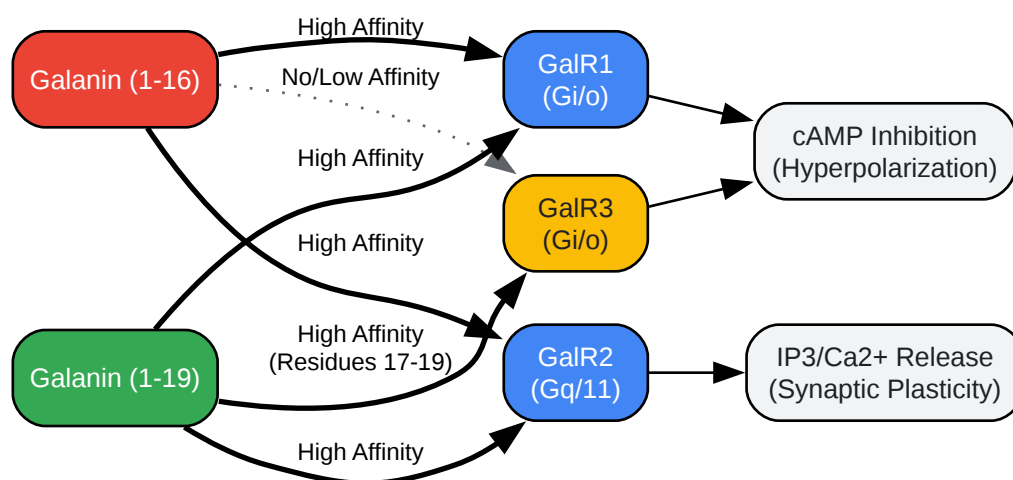
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Note on Data Sources: Values are aggregated from IUPHAR/BPS Guide to Pharmacology and primary literature (e.g., Bartfai et al., Smith et al.).

values for Galanin (1-19) at GalR1 are notably potent in human receptor assays.

Mechanistic Diagram: The Selectivity Switch

The following diagram illustrates how the peptide length dictates receptor coupling.



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Caption: Differential receptor activation. Galanin (1-16) activates GalR1/R2 but fails to engage GalR3, whereas Galanin (1-19) activates all three.

Experimental Protocols for Validation

To empirically verify the potency differences, researchers should employ a Functional Discrimination Assay. This protocol uses cell lines expressing specific receptor subtypes to distinguish the fragments.

Protocol: Comparative cAMP Inhibition Assay (GalR1 vs GalR3)

Objective: Differentiate Galanin (1-16) and (1-19) based on GalR3 activity.

Materials:

- Cell Lines: CHO-K1 cells stably transfected with human GalR1 or GalR3.
- Reagents: Forskolin (to stimulate cAMP), IBMX (phosphodiesterase inhibitor), cAMP detection kit (TR-FRET or ELISA).

Workflow:

- Cell Seeding:

- Seed 10,000 cells/well in 384-well plates. Incubate overnight at 37°C/5% CO₂.
- Compound Preparation:
 - Prepare serial dilutions (10 pM to 10 μM) of Galanin (1-16) and Galanin (1-19) in assay buffer (HBSS + 0.1% BSA + 500 μM IBMX).
- Stimulation:
 - Add 5 μM Forskolin to all wells (to raise baseline cAMP).
 - Immediately add the peptide dilutions.
 - Include controls: Full-length Galanin (Positive Control), Vehicle (Negative Control).
- Incubation:
 - Incubate for 30 minutes at Room Temperature.
- Detection:
 - Lyse cells and add detection reagents (e.g., Eu-cAMP tracer + ULIGHT-anti-cAMP).
 - Read plate on a multimode reader (e.g., EnVision).
- Analysis:
 - Plot % cAMP inhibition vs. log[concentration].
 - Expected Result:
 - GalR1 Cells: Both peptides show overlapping dose-response curves (nM).
 - GalR3 Cells: Galanin (1-19) shows high potency (nM). Galanin (1-16) shows a significant right-shift (low potency) or no response.

In Vivo Implications & Stability

When selecting a peptide for in vivo use, consider metabolic stability and the specific physiological pathway.

- **Metabolic Stability:** Both fragments are susceptible to N-terminal degradation by aminopeptidases. However, Galanin (1-16) has a reported half-life of ~28 minutes in hypothalamic membrane preparations.[1] Galanin (1-19) may exhibit slightly altered stability due to C-terminal length, but N-terminal protection (e.g., Sarcosine substitution at pos 1) is usually required for prolonged in vivo effects.
- **Physiological Context:**
 - **Pain/Nociception:** GalR1 (inhibitory) and GalR2 (modulatory) are key. Galanin (1-16) is frequently used here.
 - **Depression/Anxiety:** GalR3 has been implicated in depression-like behaviors. To target this pathway specifically, Galanin (1-19) (or full length) is necessary; Galanin (1-16) would be ineffective.

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